![molecular formula C18H19N3OS B2380196 2,6-Dimethyl-4-(5-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine CAS No. 314244-89-8](/img/structure/B2380196.png)
2,6-Dimethyl-4-(5-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thienopyrimidine derivatives, which include “2,6-Dimethyl-4-(5-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine”, often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a thienopyrimidine core, which is a fused pyrimidine and thiophene ring. This structure is similar to purine, making it an attractive feature in the production of pharmaceutical drugs .Scientific Research Applications
Synthesis and Characterization
- A study describes the synthesis and spectral characterization of new derivatives, including tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, showcasing a methodology that could be applicable to the synthesis of 2,6-Dimethyl-4-(5-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine derivatives. These compounds were fully characterized by various spectral analyses, indicating their potential for further pharmacological activity investigation (R. Zaki, S. M. Radwan, & A. El-Dean, 2017).
Pharmacological Potential
- The antimicrobial activity of synthesized pyrimidine-triazole derivatives, potentially including structures related to this compound, was investigated, revealing activity against selected bacterial and fungal strains. This suggests a potential area of application for these compounds in developing new antimicrobial agents (J.J. Majithiya & B. Bheshdadia, 2022).
Antitumor and Anti-inflammatory Applications
- Another study focused on the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, highlighting their importance as intermediates which inhibited tumor necrosis factor alpha and nitric oxide. The reported synthetic method is rapid and green, yielding a significant compound that may have implications in antitumor and anti-inflammatory research (H. Lei et al., 2017).
Insecticidal Applications
- Research into pyridine derivatives, including N-morpholinium compounds, has shown that certain derivatives possess moderate to strong aphidicidal activities. This indicates the potential use of this compound derivatives in agricultural applications as insecticides (E. A. Bakhite et al., 2014).
Antioxidant, Antimicrobial, and Antitubercular Activities
- The synthesis of new pyrimidine-azitidinone analogues and their evaluation for antioxidant, in vitro antimicrobial, and antitubercular activities demonstrate the diverse biological activities that derivatives of this compound might exhibit. This opens avenues for their potential application in treating various infections and diseases (M. Chandrashekaraiah et al., 2014).
Mechanism of Action
Target of Action
It is known that thieno[2,3-d]pyrimidines, a class of compounds to which this molecule belongs, often interact with a variety of enzymes such as kinases and phosphodiesterases .
Mode of Action
Thieno[2,3-d]pyrimidines are known to inhibit various enzymes, which can lead to a cascade of biochemical reactions .
Biochemical Pathways
The inhibition of enzymes such as kinases and phosphodiesterases can affect a wide range of cellular processes, including signal transduction, cell growth, and apoptosis .
Result of Action
The inhibition of enzymes such as kinases and phosphodiesterases can lead to changes in cellular processes, potentially leading to therapeutic effects .
Biochemical Analysis
Biochemical Properties
Related compounds, such as pyrimido[4,5-d]pyrimidines, have been shown to interact with various enzymes and proteins
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
2,6-dimethyl-4-(5-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-12-8-21(9-13(2)22-12)17-16-15(14-6-4-3-5-7-14)10-23-18(16)20-11-19-17/h3-7,10-13H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRCWGUTFZVHQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C3C(=CSC3=NC=N2)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

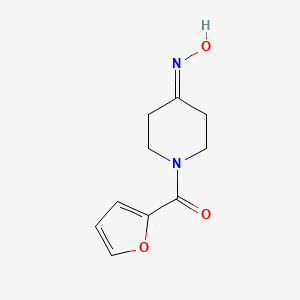
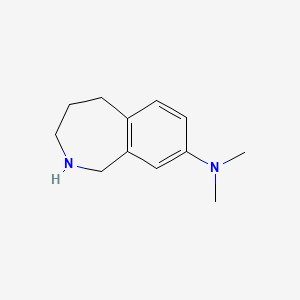

![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide](/img/structure/B2380120.png)

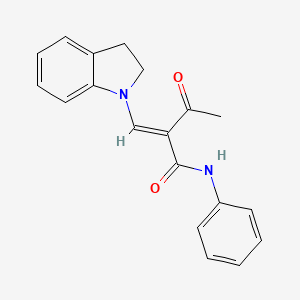
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2380123.png)
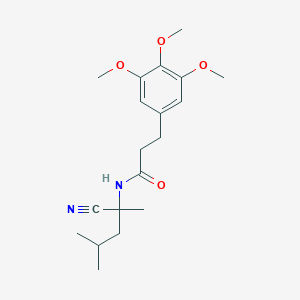
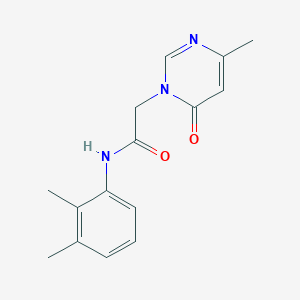

![N-(4-fluorobenzyl)-2-((4-hydroxy-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2380128.png)
![5-(2-chloro-6-fluorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2380131.png)
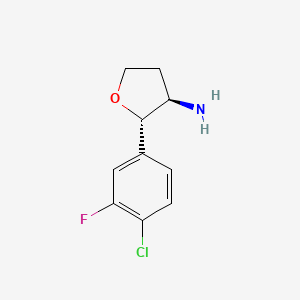
![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2380136.png)